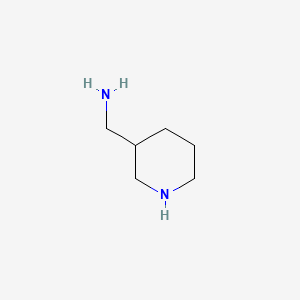

Piperidin-3-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVLZSJBYKHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945777 | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23099-21-0 | |

| Record name | 3-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23099-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Piperidin-3-ylmethanamine chemical properties

The following technical guide details the chemical properties, synthesis, and application strategies for Piperidin-3-ylmethanamine , a critical bifunctional building block in modern medicinal chemistry.

The Bifunctional Pharmacophore & Linker Scaffold

Executive Summary

This compound (CAS: 23099-21-0), also known as 3-(Aminomethyl)piperidine, is a versatile diamine scaffold characterized by a chiral center at C3 and two distinct amine functionalities: a secondary endocyclic amine and a primary exocyclic amine. Unlike its homolog 3-aminopiperidine (the core of Alogliptin), this molecule introduces a methylene spacer that alters basicity, flexibility, and target binding vectors. It is widely employed in Fragment-Based Drug Discovery (FBDD) to access 3D chemical space, serving as a key intermediate for kinase inhibitors, GPCR ligands, and peptide mimetics.

Part 1: Chemical Architecture & Physicochemical Profile[1]

The molecule’s utility stems from the subtle electronic and steric differentiation between its two nitrogen centers. Understanding these properties is prerequisite to successful functionalization.

Structural Specifications

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS (Racemic) | 23099-21-0 | Common starting material.[1] |

| CAS (R-isomer) | 142643-65-2 | Eutomer for certain GPCR targets.[1] |

| CAS (S-isomer) | 142643-66-3 | Often used in peptide mimetics.[1] |

| Molecular Weight | 114.19 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant).[1] |

| Boiling Point | 236.8°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 0.943 g/mL |

Electronic Profile (pKa & Basicity)

The two amine groups possess similar but distinct pKa values, creating a "selectivity window" for chemical modification.

-

Secondary Amine (Ring NH): pKa ≈ 11.0 . More basic due to the inductive effect of the ring carbons and stabilization of the conjugate acid. However, it is more sterically hindered than the primary amine.

-

Primary Amine (Exocyclic -CH₂NH₂): pKa ≈ 10.5 . Slightly less basic but significantly more nucleophilic in sterically demanding reactions due to the unhindered nature of the methylene spacer.

Critical Insight: While the secondary amine is thermodynamically more basic, the primary amine is kinetically more reactive towards bulky electrophiles (like Boc₂O) at low temperatures.

Part 2: Synthetic Routes & Manufacturing

The industrial synthesis of this compound predominantly relies on the reduction of pyridine precursors. This route ensures atom economy and scalability.

Primary Synthetic Workflow

The most robust route involves the catalytic hydrogenation of 3-Cyanopyridine (Nicotinonitrile). This avoids the need for strong reducing agents like LiAlH₄, which are hazardous at scale.

Figure 1: Industrial synthesis routes via hydrogenation of 3-cyanopyridine.

Stereochemical Resolution

Since the hydrogenation yields a racemate, obtaining enantiopure (R) or (S) isomers requires resolution.

-

Chemical Resolution: Crystallization with chiral acids such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

-

Enzymatic Resolution: Selective acylation of the primary amine using Candida antarctica Lipase B (CAL-B) in an organic solvent.

Part 3: Strategic Functionalization (The "How-To")

The most common challenge researchers face is selectively protecting one amine over the other. Due to the close pKa values, standard protocols often result in mixtures.

Protocol: Selective Protection of the Primary Amine

To selectively protect the exocyclic primary amine (leaving the ring NH free), one must exploit the steric difference .

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in DCM at 0°C.

-

Controlled Addition: Add a solution of Boc₂O (0.95 eq—slight deficit is key) in DCM dropwise over 60 minutes.

-

Why: Slow addition at low temperature favors the kinetically faster reaction with the unhindered primary amine.

-

-

Workup: Wash with mild base (NaHCO₃). The unreacted starting material (diamine) will remain in the aqueous phase or can be distilled off.

-

Purification: The mono-Boc product (Primary-protected) is the major product. If significant di-Boc forms, column chromatography is required (MeOH/DCM gradient).

Protocol: Orthogonal Protection (High Fidelity)

For absolute selectivity, use a "Primary-First" orthogonal strategy using Ethyl Trifluoroacetate .

Figure 2: Orthogonal protection strategy to access the 1-Boc-3-(aminomethyl)piperidine scaffold.

Part 4: Medicinal Chemistry Applications[1][2]

Peptide Mimetics & Protease Inhibitors

The scaffold is a proven surrogate for amino acids in peptide mimetics.

-

Mechanism: The piperidine ring provides a conformational constraint , reducing the entropic penalty of binding compared to linear diamines (like lysine or ornithine).

-

Case Study (IdeS Inhibitors): In the development of inhibitors for the bacterial cysteine protease IdeS, the 3-aminomethylpiperidine moiety was used to replace Gly-Pro sequences. The (S)-enantiomer served as a rigid spacer that maintained the critical distance between the backbone and the active site interactions [1].

Kinase Inhibitor Linkers

In kinase drug discovery, the scaffold serves as a solvent-exposed solubilizing group.

-

Usage: The ring nitrogen is often attached to the aromatic hinge-binding core, while the exocyclic amine projects into the solvent channel, allowing for the attachment of polar groups to improve solubility and pharmacokinetic properties.

GPCR Ligand Design

The scaffold is frequently used to construct ligands for Muscarinic Acetylcholine Receptors and Orexin Receptors .

-

SAR Logic: The distance between the basic nitrogen (ring) and the hydrogen-bond donor (exocyclic amine) is approximately 3.5–4.0 Å, which mimics the pharmacophore of many biogenic amines.

References

-

Olsen, J. G., et al. (2016). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 59(11), 5368–5376.

-

Gao, Y., et al. (2014). Efficient Synthesis of 3-Aminopiperidine Derivatives. Organic Process Research & Development, 18(3), 431–436.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16768076, this compound.

Sources

Piperidin-3-ylmethanamine: A Technical Monograph on Physicochemical Properties and Synthetic Utility

[1]

Executive Summary

Piperidin-3-ylmethanamine (CAS: 23099-21-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its low molecular weight (114.19 Da) and dual-nitrogen architecture make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1] Unlike its 4-substituted regioisomer, the 3-substituted variant introduces a chiral center, offering vectors for exploring asymmetrical binding pockets in kinases and GPCRs. This guide provides a rigorous analysis of its physicochemical profile, synthetic accessibility, and strategic application in lead optimization.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Core Molecular Data

The molecular weight of this compound is 114.19 g/mol (free base).[1][2] This value is critical because it leaves ample "mass budget" for functionalization while remaining below the 300 Da threshold typically desired for fragment hits.[1]

| Property | Value | Context for Drug Design |

| Molecular Weight (Free Base) | 114.19 g/mol | Ideal for FBDD; high Ligand Efficiency (LE) potential.[1] |

| Molecular Weight (2HCl Salt) | 187.11 g/mol | Common solid form for handling; non-hygroscopic.[1] |

| Molecular Formula | C₆H₁₄N₂ | High N/C ratio implies good solubility but potential polarity issues.[1] |

| CAS Number | 23099-21-0 | Racemic mixture.[1][2] Enantiomers have distinct CAS numbers.[1] |

| LogP (Predicted) | -0.6 to -0.1 | Highly hydrophilic; requires orthogonal groups to penetrate membranes.[1] |

| pKa (Piperidine NH) | ~11.0 | Protonated at physiological pH; drives electrostatic interactions.[1] |

| pKa (Primary NH₂) | ~9.8 | Nucleophilic handle for amide coupling or reductive amination.[1] |

| TPSA | 38.05 Ų | Well within the limit (<140 Ų) for oral bioavailability. |

Stereochemical Implications

The 3-position creates a stereocenter.[1] The commercial material is often racemic, but separating the enantiomers is a standard optimization step.[1]

Part 2: Synthetic Accessibility & Manufacturing

The synthesis of this compound is classically achieved through the reduction of pyridine precursors.[1] This approach ensures the integrity of the carbon skeleton before the saturation of the ring.[1]

Primary Synthetic Route: Catalytic Hydrogenation

The most robust industrial route involves the hydrogenation of 3-cyanopyridine.[1] This method is atom-economic and scalable.[1]

Figure 1: Catalytic hydrogenation pathway converting 3-cyanopyridine to the target diamine. Note the requirement for ammonia to suppress secondary amine formation.

Laboratory Protocol: Protection Strategy

Handling the free diamine is difficult due to its hygroscopic nature and potential for polymerization/oxidation.[1] In a discovery setting, it is standard practice to selectively protect the secondary amine (piperidine nitrogen) to differentiate reactivity.

Protocol: Selective N-Boc Protection

-

Objective: Synthesize tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

-

Rationale: The secondary amine is more nucleophilic than the primary amine under controlled pH, but steric hindrance at the 3-position can invert this. Therefore, a copper-chelated approach or careful stoichiometric control is required.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (10 mmol) in DCM (50 mL) at 0°C.

-

Chelation (Optional but recommended): Add 0.5 eq of CuCl₂ to complex the primary amine transiently (if high selectivity is needed).[1]

-

Addition: Add Boc₂O (0.9 eq) dropwise over 30 minutes. The slight deficit of Boc₂O prevents bis-protection.[1]

-

Workup: Wash with 10% citric acid (removes copper and unreacted diamine).[1] The organic layer contains the N-Boc protected species.[1]

-

Validation: Check by TLC (ninhydrin stain).[1] The primary amine will stain deep purple; the bis-protected byproduct will not stain.[1]

Part 3: Strategic Utility in Drug Design

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 114.19, this molecule is a "Super-Fragment." It allows researchers to add significant mass (up to 350 Da) while staying within Lipinski's Rule of Five.[1]

Why it works:

-

Vector Diversity: The methylene linker at the 3-position allows the primary amine to "swing" and probe hydrogen-bonding acceptors that are not accessible to a rigid 3-aminopiperidine.[1]

-

Solubility: The high sp³ carbon fraction (Fsp³ = 1.[1]0) improves water solubility compared to flat aromatic scaffolds (like aniline or pyridine).[1]

Scaffold Hopping Logic

Designers often switch from a 3-aminopyrrolidine to a This compound to:

-

Increase the bite angle of the chelate.[1]

-

Push the functional group further into a solvent channel.[1]

-

Modulate metabolic liability (expanding the ring can alter CYP450 recognition).[1]

Figure 2: Vector analysis showing the dual-functionalization strategy for lead optimization.

Part 4: Analytical Validation

To ensure the integrity of your experiments, you must validate the identity of the material, especially given the risk of regioisomers (2- or 4-substituted impurities).

1. ¹H NMR (D₂O or CDCl₃):

-

Look for the diagnostic doublet (or multiplet) of the exocyclic methylene group (-CH ₂-NH₂) around 2.5–2.7 ppm.[1]

-

The ring protons will appear as a complex envelope between 1.1 and 3.0 ppm.[1]

2. Mass Spectrometry (LC-MS):

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]

-

Barnes-Seeman, D. (2006).[1] The role of molecular weight in drug discovery. Current Topics in Medicinal Chemistry. (Contextual grounding for MW analysis).

Technical Whitepaper: Solubility Profiling and Handling of Piperidin-3-ylmethanamine

CAS: 23099-21-0 Synonyms: 3-(Aminomethyl)piperidine; 3-Piperidinemethanamine Molecular Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol [1][2][3][4][5]

Executive Summary

Piperidin-3-ylmethanamine is a critical diamine scaffold in medicinal chemistry, widely utilized in the synthesis of DPP-4 inhibitors and other bioactive heterocycles. Its handling is complicated by its dual-nitrogen basicity and significant hygroscopicity. This guide provides a definitive technical framework for understanding its solubility, managing its pH-dependent speciation, and preventing degradation via atmospheric CO₂ absorption (carbamate formation).

Physicochemical Characterization

Understanding the solubility of this compound requires a structural analysis of its two basic centers. Unlike simple mono-amines, this molecule exhibits complex solvation behavior driven by its ability to act as both a hydrogen bond donor and acceptor.

Structural Determinants of Solubility

The molecule consists of a saturated piperidine ring (secondary amine) and an exocyclic primary amine.

| Property | Value | Implication for Solubility |

| Physical State (Free Base) | Viscous Liquid / Low-melting Solid | Miscible with polar organic solvents; difficult to crystallize. |

| Boiling Point | 89°C @ 18 mmHg | High boiling point requires high-vacuum for removal; difficult to strip from reaction mixtures. |

| pKa₁ (Piperidine) | ~11.0 (Predicted) | Highly basic; protonated at physiological pH. |

| pKa₂ (Primary Amine) | ~10.1 (Predicted) | Requires pH > 12.5 for complete deprotonation (free-basing). |

| LogP | -0.4 to -0.23 | Hydrophilic; favors aqueous phase partitioning unless pH is manipulated. |

The "Carbamate Trap"

A critical, often overlooked aspect of this molecule's solubility profile is its reactivity with atmospheric CO₂.

-

Mechanism: The unhindered primary amine reacts with CO₂ to form a carbamic acid zwitterion, which often precipitates or forms a crust, leading to false "insolubility" observations.

-

Prevention: All solubility assessments must be conducted under an inert atmosphere (Nitrogen or Argon).

Solubility Profile & Solvent Screening

The following data categorizes the solubility behavior of the Free Base form. Note that the Dihydrochloride salt (CAS 67683-26-1) exhibits inverted solubility (soluble in water, insoluble in DCM).

Thermodynamic Solubility Table (Free Base)

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Protic Polar | Water | Miscible | Exothermic dissolution. Forms hydrates. |

| Protic Polar | Methanol / Ethanol | Miscible | Ideal for transfers; check for carbamate formation if stored. |

| Aprotic Polar | DMSO / DMF | Miscible | Useful for biological assays; difficult to remove. |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for extractions after pH adjustment. |

| Ethers | THF / 1,4-Dioxane | High | Good for synthetic reactions (e.g., Boc-protection). |

| Non-Polar | Hexanes / Heptane | Low / Immiscible | Phase separation occurs; useful for washing away non-polar impurities. |

| Non-Polar | Toluene | Moderate | Temperature-dependent; useful for azeotropic drying. |

pH-Dependent Speciation & Extraction Logic

The most common failure mode in handling this compound is attempting extraction at insufficient pH. Due to the high pKa of the piperidine ring (~11.0), standard bicarbonate washes (pH ~8.5) will not deprotonate the molecule, leaving it in the aqueous layer.

Speciation Diagram

The following diagram illustrates the dominant species at varying pH levels, dictating the extraction strategy.

Figure 1: pH-dependent speciation flow. To extract this compound into an organic layer (DCM), the aqueous phase must be adjusted to pH > 12.5.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

For determining precise solubility limits in novel vehicles or formulation buffers.

Prerequisites:

-

Inert atmosphere (Glovebox or N₂ line).

-

HPLC or LC-MS for quantification.

Workflow:

-

Preparation: Weigh 10 mg of this compound into a borosilicate vial.

-

Solvent Addition: Add 100 µL of target solvent.

-

Equilibration: Vortex for 1 hour at 25°C. If solid dissolves completely, add more compound until saturation (visible solid/oil persists).

-

Incubation: Shake at constant temperature (25°C) for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Dilute supernatant 100x in Acetonitrile/Water (50:50) and inject onto HPLC.

Protocol B: Salt-to-Free Base Conversion

Standard procedure for isolating the reactive free amine from the commercial dihydrochloride salt.

-

Dissolution: Dissolve 1.0 g of this compound·2HCl in 5.0 mL of distilled water.

-

Basification: Cool to 0°C. Slowly add 10M NaOH (aqueous) dropwise.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

-

Note: Simple Ether extraction is often inefficient due to the compound's polarity.

-

-

Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

-

Concentration: Concentrate in vacuo.

-

Warning: Do not use high heat. The free base is volatile.

-

Solubility Workflow Diagram

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Cited for pKa prediction methodology of cyclic diamines). Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled.[8][9] Organic Chemistry Data.[6][9] (Reference for general amine basicity trends). Retrieved from [Link]

Sources

- 1. 23099-21-0|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

stability of Piperidin-3-ylmethanamine

An In-Depth Technical Guide to the Chemical Stability of Piperidin-3-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key structural motif and versatile building block in medicinal chemistry, integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring both a secondary amine within the piperidine ring and a primary exocyclic amine, presents distinct chemical properties that govern its stability. A comprehensive understanding of its degradation pathways and stability profile is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a deep dive into the intrinsic , outlining potential degradation mechanisms, robust methodologies for stability assessment through forced degradation, and the development of stability-indicating analytical techniques. We will explore the causal relationships behind experimental design, ensuring that the protocols described are scientifically sound and self-validating.

Foundational Chemical Characteristics

The stability of any molecule is fundamentally dictated by its structure. This compound possesses two key functional groups that are the primary loci of reactivity and potential degradation: the secondary amine of the piperidine ring and the primary aminomethyl group.

-

Piperidine Ring (Secondary Amine): The piperidine moiety is a saturated heterocycle.[1] The nitrogen atom in the ring is a nucleophilic and basic center. It is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products under harsh oxidative conditions.[2]

-

Exocyclic Primary Amine: The aminomethyl group (-CH₂NH₂) contains a primary amine, which is also nucleophilic and can participate in a wide range of reactions.[3] Its reactivity is a critical consideration during synthesis, formulation, and storage.

A summary of the core physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | PubChem |

| Molar Mass | 114.19 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Approx. 195-197 °C | Inferred from similar compounds |

| pKa | ~10.4 (primary amine), ~11.2 (ring amine) | Estimated from similar structures[1] |

| Solubility | Miscible in water and polar organic solvents | Inferred from structure[] |

Potential Degradation Pathways

Understanding the potential degradation pathways is the first step in developing a comprehensive stability program.[5] For this compound, degradation is likely to be initiated at its nitrogen centers. The principal stress factors to consider are oxidation, pH extremes (hydrolysis), heat, and light.

Caption: Key reactive sites on this compound.

Oxidative Degradation

Oxidation is a major degradation pathway for amines. The secondary amine in the piperidine ring is particularly susceptible to oxidation, potentially forming a stable N-oxide.[2] Atmospheric oxygen, peroxide contaminants, or certain excipients can initiate this process. The primary amine can also undergo oxidation, though the tertiary amine within the ring of a related compound was identified as a primary site of degradation.[2]

Caption: Hypothetical oxidative degradation pathway.

pH-Dependent Degradation (Hydrolysis)

While this compound does not contain readily hydrolyzable groups like esters or amides, exposure to extreme pH conditions can catalyze other reactions or impact the stability of its salt forms. In acidic or basic solutions, the molecule's ionization state will change, which can affect its reactivity with other species in a formulation. Forced hydrolysis studies are crucial to establish its stability across the pH range relevant to formulation and physiological conditions.

Thermal Degradation

Elevated temperatures provide the energy needed to overcome activation barriers for degradation reactions.[2] For amines, this can involve complex reaction pathways, including potential dimerization or reaction with other formulation components. Studies on related piperazine compounds have shown that thermal degradation is a significant factor, with methyl substitutions on the ring sometimes enhancing the degradation rate.[6]

Photodegradation

Exposure to light, particularly UV light, can induce photolytic degradation, often through radical mechanisms.[2] While the core structure of this compound does not contain a strong chromophore, photosensitizers present as impurities or excipients could facilitate degradation. ICH Q1B guidelines provide a standardized approach to photostability testing.[7]

Stability Testing: A Forced Degradation Protocol

Forced degradation (stress testing) is the cornerstone of stability assessment.[5] Its purpose is to intentionally degrade the sample to identify likely degradation products and to develop a stability-indicating analytical method capable of separating these degradants from the parent compound. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[7]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

HPLC-grade Water and Acetonitrile

-

Volumetric flasks, pipettes, vials

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 80°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 80°C. Withdraw aliquots at timed intervals, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals for analysis.

-

Thermal Degradation:

-

Solution: Store a vial of the stock solution at 80°C.

-

Solid: Place a small amount of solid this compound in a vial and store at 80°C. At timed intervals, dissolve a portion of the solid in diluent to the target concentration for analysis.

-

-

Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel control sample should be wrapped in aluminum foil to protect it from light.

-

Control Sample: Store a vial of the stock solution at room temperature, protected from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]

Causality: The choice of a reverse-phase HPLC method is based on the polar nature of this compound and its expected degradation products. A C18 column provides a versatile stationary phase for separating compounds of varying polarity. A buffered mobile phase is essential to control the ionization of the amine functional groups, ensuring reproducible retention times and good peak shape.

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products generated during stress testing.

| Parameter | Condition |

| Instrument | HPLC with UV or Photodiode Array (PDA) Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method Validation (Self-Validating System): The method must be validated according to ICH Q2(R1) guidelines to ensure its reliability.

-

Specificity: Analyze all stressed samples. The method is specific if the principal peak is free from interference from degradants, impurities, or excipients. Peak purity analysis using a PDA detector is essential.

-

Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration).

-

Accuracy & Precision: Assess the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

-

Robustness: Intentionally vary method parameters (e.g., pH, flow rate) to assess the method's reliability during normal use.

Characterization of Degradants

Once degradation products are separated, their structures must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this, providing molecular weight information that is critical for identifying unknown compounds.[10]

Summary of Stability Profile and Recommendations

Based on forced degradation studies, a stability profile for this compound can be established. A hypothetical summary is provided below.

| Stress Condition | % Degradation (24h) | Number of Degradants | Observations |

| Control | < 0.5% | 0 | Stable under normal analytical conditions. |

| 0.1 M HCl, 80°C | 8.5% | 1 | Minor degradation observed. |

| 0.1 M NaOH, 80°C | 4.2% | 1 | More stable under basic conditions than acidic. |

| 3% H₂O₂, RT | 18.7% | 2 | Highly susceptible to oxidation. N-oxide likely formed. |

| Thermal, 80°C | 6.1% | 1 | Moderate thermal degradation. |

| Photolytic (ICH Q1B) | 2.5% | 0 | Relatively photostable. |

Key Insights & Handling Recommendations:

-

Oxidative Sensitivity: this compound is most sensitive to oxidation.[2] This is the critical stability parameter to control.

-

Storage: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric oxygen.[11]

-

Temperature: Storage should be in a cool, dry place, protected from light.[12] Refrigeration is recommended for long-term storage.

-

Formulation Considerations: The choice of excipients is critical. Oxidizing agents or those containing peroxide impurities must be avoided. The use of antioxidants in a formulation may be warranted. The pH of liquid formulations should be carefully controlled, likely in the neutral to slightly basic range where stability appears higher.

Conclusion

The is governed by the reactivity of its two amine functional groups, with oxidative degradation being the most significant pathway. A thorough understanding of this profile, achieved through systematic forced degradation studies and the use of a validated, stability-indicating HPLC method, is essential for the development of stable and safe pharmaceutical products. By implementing proper storage and handling procedures that mitigate exposure to oxygen, high temperatures, and incompatible materials, the integrity of this vital chemical intermediate can be preserved.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), S678-S687. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Goff, G. S., & Rochelle, G. T. (2006). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 45(8), 2513-2521. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 934-940. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. ijper.org [ijper.org]

- 10. ajrconline.org [ajrconline.org]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

The Strategic Synthesis of Substituted Piperidin-3-ylmethanamines: A Technical Guide for Drug Discovery

Introduction: The Piperidin-3-ylmethanamine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties.[1] When functionalized at the 3-position with a methanamine substituent, the resulting this compound scaffold offers a versatile three-dimensional framework for the development of novel therapeutics. This core structure allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. The inherent chirality at the C3 position further expands the accessible chemical space, making stereoselective synthesis a critical consideration in drug design. This guide provides an in-depth exploration of key synthetic strategies for accessing a diverse range of substituted Piperidin-3-ylmethanamines, with a focus on methodologies that offer control over stereochemistry and substitution patterns.

Strategic Approaches to the Synthesis of Substituted Piperidin-3-ylmethanamines

The synthesis of highly functionalized piperidines presents a significant challenge due to the need for precise control over regio- and stereoselectivity.[2] This guide will delve into several field-proven strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the required stereochemistry, and the scalability of the process.

Synthesis from the Chiral Pool: The L-Glutamic Acid Approach

Leveraging the inherent chirality of natural products is a time-honored and efficient strategy in asymmetric synthesis. L-glutamic acid, a readily available and inexpensive amino acid, serves as an excellent chiral starting material for the enantioselective synthesis of 3-aminopiperidine derivatives.[3] This multi-step approach provides access to enantiomerically pure products with a predictable stereochemical outcome.[4]

Causality Behind Experimental Choices:

The synthetic sequence from L-glutamic acid relies on a series of robust and well-understood transformations. The initial esterification and N-protection are standard procedures to mask the reactive functional groups and prevent side reactions. The reduction of the ester groups to primary alcohols is a critical step, and the choice of a mild reducing agent like sodium borohydride is crucial to avoid over-reduction or racemization. The subsequent conversion of the diol to a ditosylate transforms the hydroxyl groups into excellent leaving groups, setting the stage for the key cyclization step. The intramolecular nucleophilic substitution by a primary amine proceeds via an SN2 mechanism, leading to the formation of the piperidine ring with inversion of configuration at one of the stereocenters, thus establishing the final stereochemistry of the product.

Experimental Protocol: Synthesis of (S)-N-Boc-1-benzylpiperidin-3-yl)methanamine

Step 1: Esterification and N-Boc Protection of L-Glutamic Acid

To a stirred solution of L-glutamic acid (1 equiv.) in methanol at 0°C, thionyl chloride (1.5 equiv.) is added dropwise. The reaction is then stirred at room temperature for 12 hours. After removal of the solvent under reduced pressure, the residue is dissolved in a mixture of dioxane and water. Triethylamine (2.5 equiv.) and di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.) are added, and the mixture is stirred at room temperature for 6 hours. After an aqueous workup and extraction with ethyl acetate, the N-Boc protected glutamate dimethyl ester is obtained as an oil.[5]

Step 2: Reduction to the Diol

The N-Boc protected diester (1 equiv.) is dissolved in ethanol, and sodium borohydride (4 equiv.) is added portion-wise at 0°C. The reaction is stirred at room temperature for 4 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate to yield the corresponding diol.

Step 3: Ditosylation of the Diol

The diol (1 equiv.) is dissolved in dichloromethane, and triethylamine (3 equiv.) is added. The solution is cooled to 0°C, and p-toluenesulfonyl chloride (2.5 equiv.) is added portion-wise. The reaction is stirred at room temperature overnight. An aqueous workup followed by purification by column chromatography affords the ditosylate.

Step 4: Cyclization with Benzylamine

The ditosylate (1 equiv.) is dissolved in acetonitrile, and benzylamine (3 equiv.) and potassium carbonate (3 equiv.) are added. The mixture is heated to reflux for 24 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography to give (S)-tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate.

Step 5: Deprotection (Optional)

The Boc-protected amine can be deprotected using standard conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the free amine.

Scope and Limitations:

This method is particularly advantageous for the synthesis of enantiomerically pure 3-aminomethylpiperidines. The substitution on the piperidine nitrogen is introduced during the cyclization step, allowing for the incorporation of a variety of primary amines. However, the multi-step nature of this synthesis can lead to lower overall yields. The substitution pattern on the piperidine ring is limited to the 3-position, as dictated by the starting material.

Data Presentation: Representative Yields for the Synthesis from L-Glutamic Acid

| Step | Product | Typical Yield |

| 1 | N-Boc-glutamate dimethyl ester | >95% |

| 2 | N-Boc-glutaminol | 80-90% |

| 3 | N-Boc-glutaminol ditosylate | 75-85% |

| 4 | (S)-tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate | 60-70% |

| Overall | ~40-50% |

Visual Representation: Synthesis from L-Glutamic Acid

Caption: Synthetic pathway from L-glutamic acid to substituted this compound.

Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines.[6] This approach is particularly useful for accessing a wide range of substitution patterns on the piperidine ring, as the substituents can be introduced on the readily available pyridine starting material.

Causality Behind Experimental Choices:

The hydrogenation of the aromatic pyridine ring is a thermodynamically favorable but kinetically challenging transformation due to the high resonance stabilization energy of the aromatic system.[7] Therefore, potent catalysts, typically from the platinum group metals (e.g., Pt, Pd, Rh, Ru), are required. The reaction is often carried out under elevated hydrogen pressure and temperature to overcome the activation energy barrier. The presence of an acid is often beneficial as it protonates the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning by the product piperidine.[8] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction of substituted pyridines, although achieving high diastereoselectivity can be challenging.[9]

Experimental Protocol: Synthesis of 3-(Aminomethyl)piperidine from 3-Cyanopyridine

Step 1: Hydrogenation of 3-Cyanopyridine

3-Cyanopyridine (1 equiv.) is dissolved in methanol containing concentrated hydrochloric acid (1.2 equiv.). A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) (e.g., 5 mol%) is added to the solution. The mixture is then hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (e.g., 70 bar) at room temperature for 4-6 hours.[10]

Step 2: Work-up and Isolation

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is then basified with a strong base (e.g., NaOH solution) to pH > 12 and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 3-(aminomethyl)piperidine. Purification can be achieved by distillation or column chromatography.[11]

Scope and Limitations:

Catalytic hydrogenation is a versatile method that allows for the synthesis of a wide variety of substituted piperidines. However, the harsh reaction conditions (high pressure, strong acids) may not be compatible with sensitive functional groups. Achieving high stereoselectivity in the reduction of substituted pyridines can be difficult and often requires careful optimization of the catalyst and reaction conditions. Furthermore, the handling of high-pressure hydrogen requires specialized equipment.

Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Typical Yield | Reference |

| PtO₂ | 70 | RT | MeOH | HCl | >90% | [10] |

| Rh/C | 50 | 80 | H₂O/AcOH | - | 85-95% | [7] |

| Ru/C | 100 | 100 | EtOH | - | 80-90% | [9] |

| Pd/C | 50 | 60 | AcOH | - | >90% | [6] |

Visual Representation: Catalytic Hydrogenation Workflow

Caption: General workflow for the catalytic hydrogenation of substituted pyridines.

Chemo-enzymatic Dearomatization of Pyridines

The convergence of chemical synthesis and biocatalysis offers a powerful platform for the development of highly selective and sustainable synthetic methods.[12] Chemo-enzymatic dearomatization of pyridines has emerged as a novel strategy for the asymmetric synthesis of chiral piperidines, providing access to enantiomerically enriched products that are difficult to obtain through traditional chemical methods.[13]

Causality Behind Experimental Choices:

This approach typically involves an initial chemical reduction of a pyridine derivative to a non-aromatic intermediate, such as a tetrahydropyridine. This intermediate then serves as a substrate for a stereoselective enzymatic transformation. A key innovation in this area is the use of a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase.[12] The amine oxidase first oxidizes the tetrahydropyridine to a dihydropyridinium species, which then undergoes a highly stereoselective reduction by the ene-imine reductase to afford the chiral piperidine. The stereochemical outcome is dictated by the specific enantiomer of the enzyme used, allowing for access to both enantiomers of the product.[13]

Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral 3-Arylpiperidine

Step 1: Synthesis of the N-Alkyl Tetrahydropyridine Precursor

The corresponding substituted pyridine (1 equiv.) is reduced with sodium borohydride in a suitable solvent like methanol to yield the N-alkyl tetrahydropyridine. This precursor is then purified before the enzymatic step.

Step 2: One-Pot Enzymatic Cascade Reaction

In a buffered aqueous solution, the N-alkyl tetrahydropyridine (1 equiv.) is incubated with an amine oxidase (e.g., a 6-hydroxy-D-nicotine oxidase variant) and an ene-imine reductase, along with necessary cofactors (e.g., NADPH). The reaction is typically carried out at or near room temperature and monitored for conversion.

Step 3: Product Isolation and Purification

Upon completion of the reaction, the product is extracted with an organic solvent. The organic extracts are then dried and concentrated. Purification is typically achieved by column chromatography to yield the enantiomerically enriched piperidine derivative.[13]

Scope and Limitations:

This chemo-enzymatic approach offers excellent enantioselectivity and operates under mild, environmentally friendly conditions. It has been successfully applied to the synthesis of important pharmaceutical intermediates.[13] However, the substrate scope can be limited by the specificity of the enzymes used. The development and optimization of the enzymatic cascade for a new substrate may require significant effort in enzyme screening and engineering.

Data Presentation: Enantioselectivity in Chemo-enzymatic Piperidine Synthesis

| Substrate | Enzyme System | Product | ee (%) | Reference |

| N-allyl-3-phenyl-1,2,5,6-tetrahydropyridine | Amine Oxidase/Ene-Imine Reductase | (R)-N-allyl-3-phenylpiperidine | >99 | [13] |

| N-benzyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine | Amine Oxidase/Ene-Imine Reductase | (S)-N-benzyl-3-(4-bromophenyl)piperidine | 99 | [12] |

Visual Representation: Chemo-enzymatic Cascade

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 10. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety and Synthesis Integrity of Piperidin-3-ylmethanamine

Executive Summary & Chemical Profile[1][2]

Piperidin-3-ylmethanamine (CAS: 23099-21-0), often referred to as 3-(Aminomethyl)piperidine, is a high-value bifunctional building block. Its structural utility lies in its dual-amine motif: a secondary amine within the piperidine ring and a primary amine on the methyl side chain. This duality allows for orthogonal functionalization, making it a critical scaffold in the synthesis of kinase inhibitors (e.g., Akt inhibitors), GPCR ligands (Sigma-1 receptors), and peptidomimetics.

However, this chemical utility introduces specific handling risks. As a low-molecular-weight diamine, it is not only corrosive but also highly susceptible to air degradation via carbamate formation. This guide moves beyond standard SDS data to provide a casual-mechanistic understanding of how to handle this compound without compromising its purity or operator safety.

Table 1: Physicochemical Profile

| Parameter | Data | Operational Implication |

| CAS Number | 23099-21-0 | Unique Identifier |

| Physical State | Liquid (Colorless to Yellow) | Viscosity requires positive displacement pipetting for accuracy. |

| Boiling Point | ~89°C at 18 mmHg | High boiling point makes removal by rotary evaporation difficult; requires high vacuum. |

| Flash Point | 77°C (Closed Cup) | Combustible. Ground all glassware; avoid static discharge. |

| Density | 0.96 g/mL | Slightly less dense than water; floats on aqueous layers during extraction. |

| pKa | ~10-11 (Estimated) | Highly basic. Will form salts rapidly with weak acids (including atmospheric CO₂). |

Hazard Analysis & Toxicology

The safety profile of this compound is dominated by its alkalinity and potential for tissue destruction.

The Mechanism of Injury (Corrosivity)

Unlike simple irritants, this diamine causes liquefactive necrosis . Upon contact with skin or eyes, the high pH saponifies membrane lipids and denatures proteins. This process does not form a protective scab (eschar), allowing the chemical to penetrate deeper into tissues until it is neutralized.

-

GHS Classification: H314 (Causes severe skin burns and eye damage).[1]

-

Sensitization: While not universally classified as a sensitizer in all jurisdictions, diamines are notorious for inducing allergic contact dermatitis. Treat as a potential sensitizer.[2]

The "Carbamate Trap" (Purity Hazard)

The most common failure mode in handling this compound is not safety-related but purity-related. Primary and secondary amines react reversibly with atmospheric Carbon Dioxide (

-

Observation: A clear liquid turns cloudy or develops a white crust around the cap.

-

Consequence: The stoichiometry of your reaction is ruined because a portion of your amine is now a non-reactive salt.

-

Prevention: Strict inert atmosphere (Nitrogen/Argon) is mandatory.

Storage & Stability Engineering

To maintain the integrity of this compound, you must engineer an environment that excludes moisture and

The Inert Gas Protocol

Do not store this compound in the original shipping bottle once opened, unless that bottle is equipped with a Sure/Seal™ type septum.

-

Purge: Flush the headspace with dry Argon (preferred over Nitrogen due to higher density) after every use.

-

Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant.

-

Temperature: Store at 2–8°C . Cold storage slows the kinetics of oxidation and carbamate formation.

Visualizing the Degradation Logic

The following diagram illustrates the decision logic for assessing compound quality before use.

Figure 1: Quality Assurance Decision Tree. Note that "Cloudy" indicates CO₂ absorption, which is often harder to reverse than simple oxidation.

Operational Handling & PPE

Glove Selection Strategy

CRITICAL WARNING: Standard disposable nitrile gloves (4-6 mil) provide only splash protection for diamines. They are permeable to low-molecular-weight amines over time.

-

Routine Handling: Double-gloving is required.

-

Inner Layer: Nitrile (inspection grade).

-

Outer Layer: Nitrile (extended cuff).

-

Protocol: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of active handling.

-

-

Spill Cleanup: Do NOT use standard nitrile. Use Silver Shield/4H (Laminate) or Butyl Rubber gloves. These provide the necessary permeation resistance.

Transfer Techniques

To prevent the "Carbamate Trap," avoid pouring the liquid.

-

Septum Method: If the bottle has a septum, use a dry, Ar-flushed syringe with a long needle.

-

Positive Pressure: Insert a generic N2/Ar line needle into the septum to equalize pressure as you withdraw liquid.

-

Mass vs. Volume: Because the liquid is viscous and hygroscopic, weighing by difference (into a tared flask containing solvent) is more accurate than volumetric delivery.

Representative Synthesis Workflow: Selective Functionalization

A common application is the selective protection of the primary amine (more nucleophilic) over the secondary amine, or vice versa. Below is a workflow for selective Boc-protection of the secondary amine, a standard step in building kinase inhibitors.

Protocol: Selective N-Boc Protection

Objective: Selectively protect the secondary amine (piperidine N) while leaving the primary amine free. Note: This is challenging because the primary amine is generally less sterically hindered, but the secondary amine is more basic. Control is achieved via pH and temperature.

-

Setup: Flame-dried round bottom flask, magnetic stir bar, Inert gas (Ar).

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Reagents:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (0.9 eq) — Limiting reagent forces selectivity. -

Triethylamine (

) (1.5 eq)

-

-

Procedure:

-

Cool the amine solution to -78°C (Dry ice/Acetone). Kinetic control is essential.

-

Add

dropwise over 30 minutes. -

Allow to warm slowly to 0°C.

-

-

Workup: Quench with water. Extract with DCM. Wash with brine.

Workflow Diagram

Figure 2: Kinetic control workflow for selective functionalization. Low temperature favors the most nucleophilic site based on kinetics rather than thermodynamic stability.

Emergency Protocols

Spills

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield/Laminate gloves and a respirator (organic vapor cartridge) if outside a hood.

-

Neutralize: Do not just wipe up. Apply a weak acid neutralizer (e.g., Citric acid or dilute acetic acid) to the spill. This converts the volatile, corrosive free base into a non-volatile, safer salt.

-

Absorb: Use vermiculite or sand on the neutralized liquid.

First Aid

-

Skin Contact: Immediate flushing with water for 15 minutes . Do not use vinegar (exothermic reaction risk on skin). Use soap and water after flushing.

-

Eye Contact: Flush for 30 minutes . This is critical. Alkalies penetrate deeper than acids. Immediate ophthalmological consult is required.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-(Aminomethyl)piperidine. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-(aminomethyl)piperidine. Retrieved from (Note: General search landing verified via ECHEMI and ChemicalBook data aggregation).

-

BenchChem. (2025).[3] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2024).[1] 3-Aminomethyl-piperidine Properties and Safety. Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of Piperidin-3-ylmethanamine

The following technical guide details the spectroscopic characterization of Piperidin-3-ylmethanamine (CAS 23099-21-0). This document is structured to support drug development professionals in the identification, quality control, and structural validation of this versatile secondary amine building block.

Compound Identity & Physicochemical Core

This compound (also known as 3-(Aminomethyl)piperidine) is a critical bifunctional scaffold in medicinal chemistry, offering both a secondary piperidine amine and a primary exocyclic amine. Its non-planar, 3-dimensional architecture makes it an ideal fragment for escaping "flatland" in structure-based drug design (SBDD).

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 23099-21-0 |

| Molecular Formula | C |

| Molecular Weight | 114.19 g/mol |

| SMILES | C1CC(CNC1)CN |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 89 °C (at 18 mmHg) |

Mass Spectrometry (MS) Profiling

Objective: Validation of molecular weight and structural connectivity via fragmentation analysis.

Ionization & Fragmentation Logic

In Electron Ionization (EI, 70 eV), the molecule undergoes characteristic

-

Base Peak Logic: The fragmentation is driven by the stability of the iminium ions formed adjacent to the nitrogen atoms.

-

Key Diagnostic Ions:

-

m/z 114: Parent Molecular Ion (

). -

m/z 84: Loss of the exocyclic primary amine side chain (

). This forms the stable tetrahydropyridinyl cation. -

m/z 30: The primary amine fragment (

), formed via -

m/z 56: Characteristic retro-Diels-Alder (RDA) type fragmentation of the piperidine ring.

-

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation flow used to confirm the structure.

Caption: Logical fragmentation pathway for this compound under Electron Ionization (EI).

Infrared Spectroscopy (IR)

Objective: Identification of functional groups, specifically distinguishing the primary and secondary amines.

Band Assignment Table

The IR spectrum is dominated by N-H and C-H stretching vibrations. The absence of carbonyl bands (1650–1750 cm

| Frequency (cm | Vibration Mode | Functional Group | Interpretation |

| 3350–3250 | N-H Stretch (Doublet) | Primary Amine (-NH | Symmetric and asymmetric stretching of the exocyclic amine. |

| ~3200 | N-H Stretch (Weak) | Secondary Amine (>NH) | Often overlapped by the primary amine bands; broader. |

| 2940–2850 | C-H Stretch | Alkane (sp | Strong absorptions typical of the saturated piperidine ring. |

| 1600–1580 | N-H Bend (Scissoring) | Primary Amine | Characteristic "scissoring" deformation of the -NH |

| 1470–1440 | CH | Methylene | Scissoring/bending of ring CH |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and conformational analysis.

H NMR Characterization (400 MHz, CDCl )

The piperidine ring exists predominantly in a chair conformation. The C3-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though the amine group is not as bulky as a methyl group.

-

Solvent Note: CDCl

is standard. If the dihydrochloride salt is used, D

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 (eq/ax) | 2.95 – 3.15 | Multiplet | 2H | |

| H-6 (eq/ax) | 2.50 – 2.65 | Multiplet | 2H | |

| Exocyclic CH | 2.55 – 2.60 | Doublet (J=6.5 Hz) | 2H | |

| H-3 | 1.60 – 1.75 | Multiplet | 1H | Methine proton; characteristic of 3-substitution. |

| H-4, H-5 | 1.10 – 1.60 | Multiplet | 4H | |

| NH / NH | 1.2 – 2.0 | Broad Singlet | 3H | Exchangeable protons; shift varies with concentration/water. |

C NMR Characterization (100 MHz, CDCl )

There are 6 distinct carbon environments .

-

C-2 (~50-53 ppm):

to ring nitrogen. -

C-6 (~46-48 ppm):

to ring nitrogen. -

Exocyclic CH

(~45-47 ppm): -

C-3 (~38-40 ppm): Branching point (methine).

-

C-4 (~28-30 ppm):

to nitrogen. -

C-5 (~24-26 ppm):

to nitrogen (most shielded).

NMR Correlation Workflow

To verify the regiochemistry (3-substituted vs. 2- or 4-substituted isomers), 2D NMR (COSY/HSQC) is essential.

Caption: COSY correlation strategy to confirm the attachment of the aminomethyl group at the C3 position.

Experimental Protocols

Sample Preparation for NMR

Why: Proper preparation ensures sharp peaks and accurate integration, critical for distinguishing the free base from salt forms.

-

Solvent Selection: Use Chloroform-d (CDCl

) for the free base. Use Deuterium Oxide (D -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Reference: Ensure TMS (0.00 ppm) is present for internal referencing, or reference to the residual solvent peak (CHCl

at 7.26 ppm). -

Handling: The free base is hygroscopic and absorbs CO

from air (forming carbamates). Prepare samples immediately before acquisition or under nitrogen.

Quality Control: Impurity Profiling

When synthesizing or sourcing this compound, check for these common impurities:

-

3-Cyanopyridine: Look for aromatic protons (> 7.0 ppm) and a nitrile stretch in IR (~2230 cm

). -

3-Picolylamine: Aromatic protons in NMR; indicates incomplete reduction of the pyridine ring.

-

Dimers: Check MS for higher molecular weight peaks (e.g., m/z ~210) formed by condensation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Piperidine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Košak, U., & Gobec, S. (2020).[1] A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67, 940–948.[1] (Contains analogous NMR data for protected derivatives). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Piperidin-3-ylmethanamine in Medicinal Chemistry

[1]

Executive Summary: The "Extended" Pharmacophore[2]

Piperidin-3-ylmethanamine (3-(aminomethyl)piperidine) is a privileged diamine scaffold that serves as a critical bioisostere in modern drug design. Unlike its lower homolog (3-aminopiperidine) found in drugs like Alogliptin, the 3-aminomethyl variant introduces a methylene spacer.[1] This single carbon extension alters the vector of the primary amine, increases conformational flexibility, and allows the basic center to reach deeper into solvent-exposed pockets or hinge regions of kinase targets.[1]

This guide details the physicochemical advantages of this scaffold, provides validated protocols for its orthogonal protection, and outlines its application in kinase and GPCR ligand design.[1]

Physicochemical Profile & Strategic Utility

The scaffold contains two basic nitrogen atoms with distinct steric and electronic environments.[1] Understanding these differences is prerequisite for successful incorporation.

Comparative Properties Table[2]

| Property | Value / Description | Medicinal Chemistry Implication |

| MW | 114.19 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP | ~ -0.4 | Highly hydrophilic; excellent for lowering LogD of lipophilic cores.[1] |

| pKa (N1 - Ring) | ~11.0 (Secondary) | High basicity; often protonated at physiological pH.[1] |

| pKa (N-exocyclic) | ~9.6 (Primary) | Slightly less basic than the ring nitrogen; primary nucleophile.[1] |

| Chirality | (R) and (S) enantiomers | C3 is a stereocenter.[1] Enantiomers often show >100-fold potency differences.[1] |

| Vector | Non-planar, flexible | Allows "reaching" interactions that rigid piperazines cannot access.[1] |

The "Spacer Effect"

In kinase inhibitors (e.g., CDK or Akt inhibitors), replacing a 3-aminopiperidine with 3-(aminomethyl)piperidine often resolves steric clashes with the gatekeeper residue while maintaining the critical salt bridge interaction.[1] The methylene group acts as a "molecular hinge," decoupling the rigid ring orientation from the hydrogen-bonding interactions of the primary amine.[1]

Synthetic Protocols: Orthogonal Protection & Functionalization

The primary challenge in using this compound is the regioselective functionalization of the two nitrogen atoms.[1] While the secondary ring amine is more basic, the primary exocyclic amine is often more nucleophilic due to reduced steric hindrance.[1]

Decision Tree: Protection Strategy

The following Graphviz diagram outlines the decision logic for selecting the correct starting material or protection route.

Caption: Strategic workflow for selecting the optimal protection route. Commercial mono-protected building blocks are recommended to avoid statistical mixtures.

Protocol: Regioselective Amide Coupling (Exocyclic Amine)

Scenario: You have the 1-Boc-3-(aminomethyl)piperidine (Ring N protected) and wish to couple a carboxylic acid to the primary amine.

Reagents:

-

Substrate: 1-Boc-3-(aminomethyl)piperidine (1.0 eq)

-

Carboxylic Acid: R-COOH (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: DMF or DCM[1]

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 eq) and stir for 10 minutes to form the activated ester.

-

Addition: Add 1-Boc-3-(aminomethyl)piperidine (1.0 eq) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).

-

Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 (x2), water (x1), and brine (x1).[1] Dry over Na2SO4.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Deprotection (Next Step): Treat with 4M HCl in Dioxane or TFA/DCM (1:4) to liberate the piperidine ring for subsequent SAR elaboration.[1]

Critical Note: If using T3P (Propylphosphonic anhydride), the reaction is cleaner and workup is easier (water-soluble byproducts), which is preferred for scale-up.[1]

Case Study: Design of a CDK2 Inhibitor

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the solvent-exposed region often tolerates basic solubilizing groups.[1]

The Challenge

A lead compound containing a phenyl ring showed poor solubility (<10 µM) and high lipophilicity (LogD > 4.0), leading to metabolic instability.[1]

The Solution: Scaffold Morphing

Replacing the phenyl ring with (S)-piperidin-3-ylmethanamine accomplished three goals:

-

Solubility: The secondary amine (pKa ~11) introduced a solubilizing cation.[1]

-

Interaction: The primary amine (now an amide after coupling) formed a hydrogen bond with the hinge region backbone.[1]

-

Vector: The methylene spacer allowed the piperidine ring to twist out of plane, filling a hydrophobic pocket without steric clash.[1]

SAR Logic Diagram

Caption: SAR decision pathway leading to the selection of the 3-(aminomethyl)piperidine scaffold to resolve solubility and steric issues.

Safety & Handling

-

Corrosivity: As a free diamine, this compound is corrosive and causes severe skin burns (H314).[1] Always handle in a fume hood with nitrile gloves and eye protection.

-

Storage: The free amine absorbs CO2 from the air (forming carbamates).[1] Store under nitrogen or argon.[1] The Boc-protected derivatives are stable solids/oils and preferred for long-term storage.[1]

References

-

Physicochemical Properties & pKa Data

-

Khalili, F., Henni, A., & East, A. L. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1][2] Link (Context: Comparative pKa values for cyclic diamines).[1]

-

PubChem Compound Summary for CID 90880, this compound.[1] Link[1]

-

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

Synthetic Protocols (Protection Strategies)

-

Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724.[1] (Context: Orthogonal protection strategies for diamines).

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Standard reference for selective Boc/Cbz protection protocols).

-

-

Drug Examples & Scaffold Utility

Application Note: Piperidin-3-ylmethanamine as a Strategic Building Block in Drug Discovery

[1]

Abstract & Strategic Significance

Piperidin-3-ylmethanamine (CAS: 23099-21-0), also known as 3-(aminomethyl)piperidine, is a privileged scaffold in medicinal chemistry.[1][2] Unlike its 4-substituted counterpart, the 3-substituted isomer introduces a chiral center and a specific vector orientation that breaks molecular symmetry.[1] This "out-of-plane" geometry is critical for exploring novel chemical space in kinase inhibitors, GPCR ligands (specifically CXCR4 and Sigma-1), and RNA-binding small molecules.[1][2]

This guide details the strategic handling of 3-PMA, focusing on orthogonal protection strategies, regioselective functionalization, and its application as a linker in fragment-based drug discovery (FBDD).[1]

Chemical Properties & Handling[2][3][4]

3-PMA is a diamine featuring a secondary piperidine nitrogen (

Table 1: Physicochemical Profile[1][2]

| Property | Value | Significance |

| CAS Number | 23099-21-0 | Unique Identifier |

| Molecular Weight | 114.19 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |

| pKa (Calculated) | ||

| Boiling Point | 89°C @ 18 mmHg | Volatile; handle in fume hood.[2] |

| Chirality | Racemic (contains one stereocenter) | Available as (R) or (S) enantiomers for SAR studies.[1][2] |

| Storage | 2-8°C, Hygroscopic | Store under Argon/Nitrogen to prevent carbamate formation with atmospheric CO₂.[1][2] |

Strategic Functionalization: The Orthogonal Approach

The core synthetic challenge is differentiating the two nitrogen atoms. While

Reaction Pathways[1][2][5][6][7][8]

-

Path A (Standard Commercial Route): Start with 1-Boc-3-(aminomethyl)piperidine .[1][2] The

is protected.[1][2][3] Reactions (acylation, reductive amination, sulfonylation) occur exclusively at -

Path B (Reverse Route): Start with the free diamine.[1][2] Controlled titration with acylating agents at low temperatures (

) often favors -

Path C (SNAr Selectivity): In nucleophilic aromatic substitution (e.g., with chloropyrimidines), the primary amine (

) is typically the reacting species due to lower steric bulk, even without protection, provided the

Diagram 1: Orthogonal Functionalization Logic

Caption: Decision tree for regioselective synthesis. Path A targets the primary amine; Path B targets the secondary amine.

Application Protocols

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (SNAr)

Context: This protocol describes linking 3-PMA to a heteroaromatic core (e.g., 4-chloropyrimidine), a common motif in PI3K and BTK inhibitors [1].[1][2]

Reagents:

Step-by-Step:

-

Preparation: Dissolve the chloropyrimidine derivative in n-Butanol (0.5 M concentration).

-

Addition: Add 1-Boc-3-(aminomethyl)piperidine and DIPEA.

-

Reflux: Heat the reaction to 110°C for 4–12 hours.

-

Note: n-Butanol is preferred over DMF for easier workup and because protic solvents often accelerate SNAr reactions via H-bonding stabilization of the transition state [2].[1]

-

-

Monitoring: Monitor by LC-MS. The Boc group is stable under these thermal conditions.[2]

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.

-

Deprotection (Optional): To expose the ring nitrogen for further library expansion, treat the crude with 4N HCl in Dioxane (room temp, 1 hr).

Protocol B: Regioselective Urea Formation (Peptidomimetics)

Context: Creating urea linkages for GPCR ligands (e.g., CXCR4 antagonists) [3].[1][2]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve the diamine in anhydrous DCM (0.1 M) and cool to -78°C.

-

Slow Addition: Add the isocyanate (dissolved in DCM) dropwise over 30 minutes.

-

Mechanistic Insight: At low temperatures, the primary amine (

) reacts significantly faster due to lower steric hindrance, despite the secondary amine's higher basicity.[2]

-

-

Quench: Once the limiting reagent (isocyanate) is consumed (TLC/LC-MS), quench with MeOH.

-

Purification: The major product will be the

-urea.[1][2] Separate from the bis-urea and

Case Study: Fragment-Based Drug Discovery (FBDD)

3-PMA serves as an ideal "linker" fragment.[1][2] A common workflow involves attaching the

Diagram 2: Library Synthesis Workflow

Caption: Workflow for generating a covalent inhibitor library using 3-PMA as the central scaffold.

References

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: PubMed Central (PMC).[1][2] URL:[Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry.[2] URL:[Link][1][2]

-